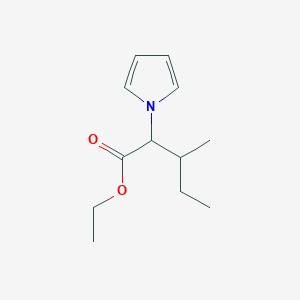

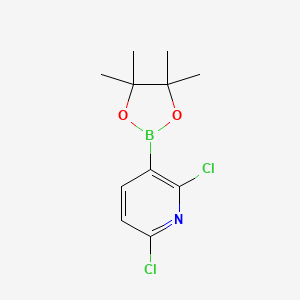

![molecular formula C17H15N3O3S B1418119 4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one CAS No. 151504-48-2](/img/structure/B1418119.png)

4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one

Overview

Description

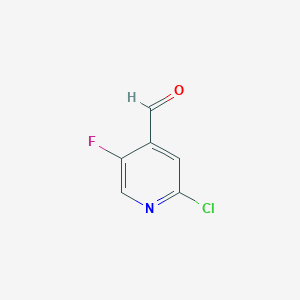

The compound “4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one” is a heterocyclic compound. Heterocyclic compounds containing nitrogen atoms are used in drug development . Thiazole, which contains sulfur and nitrogen atoms, is one of the most important heterocyclic compounds in drug design .

Synthesis Analysis

The synthesis of this compound involves a mixture of compound 5 (1mol) and 2-chloro-1,1-dimethoxyethane 6 (1 mol) with a few drops of HCl dissolved in water. The mixture is refluxed for 2 hours, then cold water is added. The reaction mixture is followed by aqueous NaOH to alkaline reaction. The final precipitate is filtered and washed with cold water. The recrystallized product is obtained from hexane and chloroform (1:3) to obtain compound 7 .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various techniques. For example, the reaction of this compound with bromine in AcOH (glacial) results in a solution that is stirred at room temperature for 18 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, the yield of the compound is 80.80%, and it forms yellow crystals. The melting point is 253.00°C. The IR spectrum shows peaks corresponding to OH, CH, C=O, C=N, C=C, and C–O–C groups .Scientific Research Applications

Antioxidant Properties

Compounds similar to 4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one have been studied for their antioxidant properties. Derivatives of DDMP, which share a similar pyranone structure, contribute to antioxidant effects in Maillard reaction intermediates .

Anticancer Activity

Thiazole derivatives, which are part of the compound’s structure, have shown potential in anticancer treatments. Some thiazole-containing compounds demonstrate cytotoxicity against human tumor cell lines and are used in clinically approved anticancer medications like dabrafenib and dasatinib .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in drug development, given the importance of heterocyclic compounds in medicinal chemistry . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process.

Mechanism of Action

The compound also contains a hydrazone group, which is known to react with aldehydes and ketones to form oximes or hydrazines . The nitrogen in the hydrazone group can act as a nucleophile, reacting with the partially positive carbon in the carbonyl group . This reaction is essentially irreversible as the adduct dehydrates .

properties

IUPAC Name |

4-hydroxy-6-methyl-3-[(E)-C-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)amino]carbonimidoyl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-10-8-14(21)15(16(22)23-10)11(2)19-20-17-18-13(9-24-17)12-6-4-3-5-7-12/h3-9,21H,1-2H3,(H,18,20)/b19-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTFHZCWCWWGJO-YBFXNURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=NNC2=NC(=CS2)C3=CC=CC=C3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)/C(=N/NC2=NC(=CS2)C3=CC=CC=C3)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

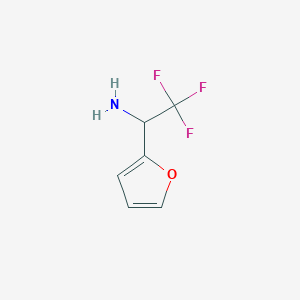

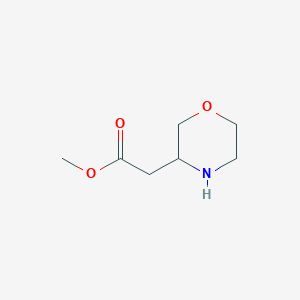

![5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole](/img/structure/B1418052.png)